Ohchinin Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

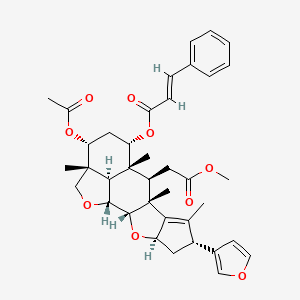

Ohchinin acetate is a natural limonoid compound isolated from the fruit of Melia azedarach Linn. varjaponica Makino Limonoids are a class of highly oxygenated triterpenoid derivatives known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ohchinin acetate can be synthesized through the extraction of limonoids from the fruit of Melia azedarach Linn. var. japonica Makino. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the limonoid compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes:

- Harvesting the fruit of Melia azedarach Linn. var. japonica Makino.

- Drying and grinding the fruit to a fine powder.

- Extracting the limonoids using organic solvents.

- Purifying the extracted compounds through chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Ohchinin acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products:

Applications De Recherche Scientifique

Pharmacokinetic Properties

The pharmacokinetic profile of Ohchinin acetate has been evaluated alongside other bioflavonoids derived from neem. Key findings include:

- Absorption and Metabolism :

- Toxicity Profile :

Other Medicinal Properties

Beyond its antiviral applications, this compound may possess additional therapeutic benefits:

- Anti-inflammatory Effects :

- Compounds from Azadirachta indica, including this compound, have traditionally been used for their anti-inflammatory properties. This could be explored further in clinical settings to manage inflammatory diseases.

- Antioxidant Activity :

- Preliminary studies suggest that bioactive compounds from neem exhibit antioxidant properties that could contribute to overall health and disease prevention.

Case Studies

Several studies have documented the efficacy of this compound in laboratory settings:

- Japanese Encephalitis Virus Study :

- Comparative Analysis with Other Bioflavonoids :

Mécanisme D'action

Ohchinin acetate exerts its effects through various molecular targets and pathways:

Inhibition of Protein Synthesis: It inhibits protein synthesis at the level of messenger ribonucleic acid transcription, affecting the replication of certain viruses and the growth of insect cells.

Antiviral Activity: It has been shown to inhibit the replication of influenza virus in mammalian cells, with potency comparable to 2-deoxyuridine.

Comparaison Avec Des Composés Similaires

Ohchinal: Another limonoid isolated from the same plant source.

Azadirachtin: A well-known limonoid with insecticidal properties.

Nimbolide: A limonoid with potential anticancer properties.

Uniqueness of Ohchinin Acetate: this compound is unique due to its specific molecular structure and the combination of biological activities it exhibits. Its ability to inhibit protein synthesis and its antiviral properties make it a compound of significant interest in both scientific research and industrial applications .

Activité Biologique

Ohchinin acetate, a limonoid compound derived from the bark of Melia azedarach, has garnered attention for its diverse biological activities, particularly in the fields of antiviral, anti-inflammatory, and anticancer research. This article synthesizes current research findings and presents data tables summarizing the biological effects of this compound, alongside case studies that illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its complex molecular structure, which contributes to its biological activity. The chemical formula is C38H44O9, and it is classified as an acetate ester and a plant metabolite .

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against the Japanese Encephalitis Virus (JEV). In a virtual screening study, it was identified as one of the top compounds with significant binding affinity to the viral RNA-dependent RNA polymerase (RdRp), suggesting its role as a potential antiviral agent . The docking scores indicated strong interactions with key residues in the RdRp active site, which are crucial for viral replication.

Table 1: Binding Affinity of Selected Compounds Against JEV RdRp

| Compound | Docking Score (kcal/mol) | Interaction Type |

|---|---|---|

| Gedunin | -11.6 | Hydrogen bonds, van der Waals |

| Nimbolide | -10.2 | Hydrogen bonds, hydrophobic |

| This compound | -9.8 | Hydrogen bonds |

| Kulactone | -9.5 | Hydrophobic |

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various assays. In vitro studies showed that it effectively inhibited inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), reducing pro-inflammatory cytokine levels . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

3. Melanogenesis Inhibition

This compound exhibits significant inhibitory activity on melanogenesis. In studies involving B16 melanoma cells, it reduced melanin content by 26% to 66% at a concentration of 100 µM while maintaining high cell viability (70-99%) . This suggests its potential use in skin whitening products or treatments for hyperpigmentation.

Table 2: Melanin Inhibition by this compound

| Concentration (µM) | Melanin Content Reduction (%) | Cell Viability (%) |

|---|---|---|

| 50 | 15 | 90 |

| 100 | 26-66 | 70-99 |

Case Studies

Case Study 1: Antiviral Efficacy Against JEV

In a controlled laboratory setting, this compound was tested for its efficacy against JEV in cell cultures. The results indicated a dose-dependent reduction in viral load, supporting its potential as an antiviral therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound revealed that it downregulated the expression of COX-2 and iNOS in macrophages treated with LPS. This suggests that this compound may exert its anti-inflammatory effects through the inhibition of these key enzymes involved in inflammation.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates low gastrointestinal absorption but favorable safety profiles, with no significant toxicity observed at therapeutic concentrations . The compound also shows non-carcinogenic properties and does not inhibit cytochrome P450 enzymes, minimizing the risk of drug-drug interactions .

Propriétés

IUPAC Name |

[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44O9/c1-21-25(24-14-15-43-19-24)16-26-32(21)38(5)27(17-31(41)42-6)37(4)29(47-30(40)13-12-23-10-8-7-9-11-23)18-28(45-22(2)39)36(3)20-44-33(34(36)37)35(38)46-26/h7-15,19,25-29,33-35H,16-18,20H2,1-6H3/b13-12+/t25-,26-,27-,28-,29+,33-,34+,35-,36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHWXOCTSBEPC-CUNMOGCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@]5([C@H](C[C@H]([C@@]6([C@@H]5[C@H]4OC6)C)OC(=O)C)OC(=O)/C=C/C7=CC=CC=C7)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H44O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Ohchinin Acetate and what other compounds are found alongside it?

A1: this compound is a limonoid primarily isolated from the fruits of the Melia azedarach tree, specifically the var. japonica Makino variety. [, ] This tree is also known to contain other bioactive compounds such as melianin B, sendanolactone, and surianol in its stem. []

Q2: Are there any studies on the biological activity or potential applications of this compound?

A3: While the provided research highlights the isolation and structural characterization of this compound from Melia azedarach, [, ] there's limited information on its specific biological activities or potential applications. Further research is needed to explore these aspects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.